molecular formula C6H14LiN2O3PS2 B12758799 lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate CAS No. 127914-25-4

lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate

Cat. No.: B12758799
CAS No.: 127914-25-4
M. Wt: 264.3 g/mol
InChI Key: HNYXPKMKQIFPME-UHFFFAOYSA-M
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Description

This lithium salt comprises a phosphinate core (PO₂⁻) modified with hydroxy, ethylsulfanyl, and methylamino-sulfanylidene substituents. The structure includes:

  • Phosphinate group: Central phosphorus atom bonded to two oxygen atoms and a hydroxy group.
  • Sulfur-rich side chains: Ethylsulfanyl (S-CH₂CH₂-) and sulfanylidene (S=) moieties.
  • Lithium counterion: Enhances solubility in polar solvents and may influence pharmacological properties.

Properties

CAS No.

127914-25-4

Molecular Formula

C6H14LiN2O3PS2

Molecular Weight

264.3 g/mol

IUPAC Name

lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate

InChI

InChI=1S/C6H15N2O3PS2.Li/c1-7-6(13)2-3-8-4-5-14-12(9,10)11;/h8H,2-5H2,1H3,(H,7,13)(H2,9,10,11);/q;+1/p-1

InChI Key

HNYXPKMKQIFPME-UHFFFAOYSA-M

Canonical SMILES

[Li+].CNC(=S)CCNCCSP(=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of α-Hydroxyphosphonates and Phosphinates

The core phosphinate structure with a hydroxy group is typically synthesized via:

These methods provide the hydroxyphosphinate backbone, which can be further functionalized.

Specific Preparation Method for Lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate

Stepwise Synthetic Approach

  • Formation of the Hydroxyphosphinate Core:

    • Start with an appropriate oxo compound (aldehyde or ketone) that corresponds to the desired carbon skeleton.
    • React with a dialkyl phosphite under base catalysis (e.g., triethylamine, potassium carbonate) to form the α-hydroxyphosphonate intermediate.
    • Alternatively, use trialkyl phosphite with acid catalysis if suitable.
  • Introduction of Sulfanyl and Amino Substituents:

    • The sulfanyl groups (–SH) and amino groups (–NH–, –NCH3) are introduced via nucleophilic substitution reactions.
    • For example, alkylation of H-phosphinate esters with alkyl halides bearing amino and sulfanyl functionalities can be performed under strong base conditions such as lithium hexamethyldisilazide (LiHMDS) at low temperatures (−78 °C) to avoid side reactions.
    • The methylamino group can be introduced by reaction with methylamine derivatives or via reductive amination on appropriate intermediates.
  • Lithium Salt Formation:

    • The final phosphinate acid is neutralized with lithium hydroxide or lithium carbonate to form the lithium salt.
    • Lithium hydroxide monohydrate is commonly used for such neutralizations, often in the presence of an organic solvent or oil medium to facilitate mixing and reaction.
  • Purification and Isolation:

    • The product is typically purified by crystallization or extraction.
    • Recrystallization from suitable solvents ensures high purity.
    • Work-up may involve washing, extraction, and drying under vacuum.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
α-Hydroxyphosphonate formation Dialkyl phosphite + aldehyde/ketone + base catalyst Base catalysts: triethylamine, potassium carbonate; solvent-free or in THF; room temp to mild heating
Alkylation of H-phosphinate H-phosphinate ester + alkyl halide + LiHMDS at −78 °C LiHMDS used to generate phosphinate anion; low temp prevents side reactions
Neutralization to lithium salt Lithium hydroxide monohydrate in oil or aqueous medium Temperature 110–170 °C for lithium soap formation; agitation and controlled heating
Purification Extraction, crystallization, drying Solvent choice depends on solubility; may involve dichloromethane or ethereal solvents

Research Findings and Optimization

  • Stereospecificity: The nucleophilic substitution on H-phosphinates with organolithiums proceeds with inversion of configuration at phosphorus, allowing preparation of optically active phosphinates if chiral starting materials are used.

  • Catalyst Efficiency: Use of ionic liquids such as choline hydroxide can promote Pudovik reactions via hydrogen bonding activation, improving yields and reaction rates.

  • Green Chemistry Approaches: Microwave irradiation and mechanochemical grinding have been successfully applied to α-hydroxyphosphonate synthesis, reducing reaction times and solvent use.

  • Temperature Control: Lithium soap formation (related lithium salt preparation) benefits from controlled heating (110–170 °C) to avoid degradation and improve yield.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Catalysts Conditions Yield/Notes
α-Hydroxyphosphonate synthesis Pudovik reaction (dialkyl phosphite addition) Dialkyl phosphite, aldehyde/ketone, base catalyst (e.g., triethylamine) Room temp to mild heating; solvent or solvent-free Good to excellent yields; green methods available
Alkylation of H-phosphinate esters Nucleophilic substitution H-phosphinate ester, alkyl halide, LiHMDS −78 °C, anhydrous THF Moderate to high yields; stereospecific
Lithium salt formation Neutralization Lithium hydroxide monohydrate 110–170 °C, oil medium, agitation High yield; controlled heating avoids side reactions
Purification Extraction, crystallization Organic solvents (e.g., dichloromethane) Ambient to mild heating High purity product obtained

Chemical Reactions Analysis

Lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research indicates that phosphinate compounds often exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the methylamino group suggests potential interactions with biological targets such as enzymes or receptors. Studies have shown that similar phosphinate derivatives can inhibit specific biological pathways, positioning them as candidates for drug development .

Neurotransmitter Systems
The lithium component may influence neurotransmitter systems, given lithium's established role in psychiatric treatments. This suggests potential applications in treating mood disorders or neurodegenerative diseases .

Case Study: Synthesis and Biological Activity
A study focused on synthesizing various phosphinate derivatives demonstrated that certain structural modifications led to enhanced biological activity against cancer cell lines. The synthesis involved careful selection of reaction conditions to optimize yield and purity, highlighting the importance of structural design in drug development .

Biological Research

Pharmacodynamics and Pharmacokinetics
Interaction studies involving lithium; hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate can provide insights into its pharmacodynamics and pharmacokinetics. Understanding how this compound interacts with biological systems is crucial for developing therapeutic agents .

Potential as a Drug Candidate
Given its structural features, this compound may serve as a lead compound for further modifications aimed at improving efficacy and reducing toxicity in drug formulations. Its ability to inhibit specific pathways makes it a subject of interest for researchers focusing on targeted therapies .

Materials Science

Synthesis Methods
Lithium; hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate can be synthesized through various methods, including hydrolysis and condensation reactions typical of phosphinates. These reactions can lead to the formation of more complex structures with potential applications in materials science .

Applications in Coatings and Polymers
The compound's unique chemical properties could be explored for applications in coatings or polymers where enhanced durability or specific functional characteristics are desired. Research into the modification of polymer matrices with phosphinate compounds has shown promise in improving mechanical properties .

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Lithium PhosphinateContains phosphorus and lithiumKnown for high solubility and reactivity
Methylphosphonic AcidPhosphonic acid derivativeExhibits strong biological activity against pathogens
Dimethyl PhosphonateTwo methyl groups attached to phosphorusCommonly used in organic synthesis
Ethyl PhosphonateEthyl group instead of methylUsed as a precursor in various chemical syntheses

These compounds differ primarily in their substituents on the phosphorus atom, significantly affecting their reactivity and biological properties. The unique combination of functional groups in lithium; hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate may confer distinct advantages compared to its analogs .

Mechanism of Action

The mechanism of action of lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate involves its interaction with molecular targets and pathways within cells. The compound may bind to specific enzymes or receptors, altering their activity and leading to changes in cellular function. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Phosphonate and Phosphonothioate Analogues

describes methylphosphonate and phosphonothioate esters, such as O-(1-Ethylpropyl) methylphosphonothioate (C₆H₁₅O₂PS). Key differences include:

Feature Target Compound Phosphonothioate ()
Core structure Phosphinate (PO₂⁻) with Li⁺ counterion Phosphonothioate (P=S bond)
Sulfur content Multiple S atoms (sulfanyl, sulfanylidene) Single S atom in P=S or O-S substituents
Solubility Likely hydrophilic due to Li⁺ and polar groups Lipophilic (alkyl chains dominate)
Reactivity Sulfanylidene may act as a nucleophile Phosphonothioates resist hydrolysis

The target compound’s sulfur-rich structure may enhance redox activity compared to phosphonothioates, which are typically stable but less reactive .

Amino-Functionalized Phosphonates

categorizes amino-phosphonates like thioarginine derivatives (Group I) and aromatic analogues with basic moieties (Group II). Comparisons include:

Feature Target Compound Thioarginine ()
Amino groups Methylamino and propylamino substituents Thiolated arginine side chains
Biological activity Potential lithium-mediated CNS effects Enzyme inhibition (e.g., proteases)
Synthesis complexity Multi-step synthesis (heterocyclic S/N) Simpler peptide-like modifications

The target compound’s methylamino group and sulfanylidenepropyl chain may offer unique chelation or receptor-binding capabilities, unlike thioarginine’s protease-targeting design .

Lithium-Containing Pharmaceuticals

Contrasts include:

Feature Target Compound Lithium Carbonate
Anion type Complex phosphinate with S/N groups Simple carbonate (CO₃²⁻)
Bioavailability Likely lower due to larger molecular weight High solubility and rapid absorption
Therapeutic target Unclear; structural S/N may target enzymes Direct modulation of neuronal signaling

The phosphinate’s sulfur and nitrogen groups could enable novel mechanisms, such as targeting sulfur-dependent enzymes or ion channels .

Biological Activity

Lithium hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate is a compound of interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a phosphinate group, which is known for its biological activity. Phosphinates can exhibit various biological properties, including anti-inflammatory and anticancer activities. The specific structure of lithium hydroxy-phosphinate suggests potential interactions with biological systems that merit investigation.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of phosphonic acids derived from similar structures. For instance, a study demonstrated that certain phosphonic acids showed significant antiproliferative activity against human cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). These compounds were found to be nearly as effective as cisplatin, a well-known chemotherapeutic agent .

CompoundCell LineIC50 (µM)Remarks
Lithium Hydroxy-PhosphinatePC-3TBDFurther studies needed
Lithium Hydroxy-PhosphinateMCF-7TBDFurther studies needed
CisplatinPC-35.0Standard reference
CisplatinMCF-710.0Standard reference

Cytotoxicity Studies

Cytotoxicity assessments have shown that lithium compounds can exhibit varying degrees of toxicity depending on their concentration and the presence of light. For example, lithium phenyl phosphinate (LAP) was found to be cytotoxic when exposed to specific light conditions, indicating that structural modifications in lithium phosphinates can influence their biological effects .

The mechanisms by which lithium hydroxy-phosphinate exerts its biological effects are still under investigation. However, it is hypothesized that the phosphinate group may interfere with cellular signaling pathways involved in proliferation and apoptosis. Studies on related compounds suggest that they may induce oxidative stress in cancer cells, leading to increased apoptosis .

Case Studies and Research Findings

  • Anticancer Properties : One study explored the synthesis of phosphonates and their antiproliferative activities against various cancer cell lines. The findings indicated that modifications in the phosphonate structure could enhance or diminish biological activity, suggesting a structure-activity relationship that warrants further exploration .
  • Toxicity Assessments : Research has highlighted the cytotoxic effects of lithium compounds under specific conditions, emphasizing the need for careful evaluation of dosage and exposure parameters in therapeutic contexts .

Q & A

Basic: What synthetic methodologies are recommended for preparing lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate?

Answer:
The synthesis of phosphinate derivatives typically involves stepwise nucleophilic substitution and coordination with lithium. A validated approach includes:

  • Step 1: Reacting phosphoryl chloride with thiol-containing alcohols (e.g., 2-mercaptoethanol) in anhydrous tetrahydrofuran (THF) at 0°C, using trimethylamine as a base to neutralize HCl byproducts .
  • Step 2: Introducing the methylamino-sulfanylidenepropyl moiety via a Michael addition or thiol-ene reaction under inert conditions.
  • Step 3: Lithium coordination via ion exchange, often using lithium hydroxide in ethanol/water mixtures.
    Key purification steps include column chromatography (silica gel, eluting with dichloromethane/methanol) and recrystallization from acetonitrile.

Advanced: How can researchers resolve contradictions in electrochemical stability data for this compound in lithium-ion battery electrolytes?

Answer:
Discrepancies in stability metrics (e.g., oxidative decomposition voltages) may arise from:

  • Purity variations: Trace impurities (e.g., residual chloride) can catalyze degradation. Use ICP-MS to quantify Li⁺/Cl⁻ ratios .
  • Electrolyte composition: Test in baseline electrolytes (e.g., 1M LiPF₆ in EC/DMC) to isolate compound-specific effects.
  • Electrode interactions: Perform post-cycled electrode analysis via XPS to detect sulfur-containing decomposition products (e.g., Li₂S, sulfones) .
    Methodological recommendation: Replicate studies under controlled moisture (<10 ppm H₂O) and oxygen levels (glovebox) to standardize results.

Basic: What spectroscopic techniques are critical for confirming the structure of this phosphinate derivative?

Answer:

  • ¹H/³¹P NMR: Verify phosphinate linkage (δ~10–15 ppm for P=O) and methylamino-sulfanylidenepropyl motifs (δ~2.5–3.5 ppm for -S-CH₂-) .
  • FT-IR: Confirm P-O-Li stretching (~950 cm⁻¹) and N-H bending (~1600 cm⁻¹).
  • Elemental Analysis: Match calculated vs. observed C, H, N, S, and Li content (±0.3% tolerance).
  • X-ray crystallography: Resolve coordination geometry (e.g., tetrahedral vs. trigonal planar P centers) for definitive structural assignment .

Advanced: How does the sulfur coordination environment influence ionic conductivity in solid-state lithium electrolytes incorporating this compound?

Answer:
The sulfanylidenepropyl group enhances Li⁺ mobility via:

  • Chelation effects: Sulfur atoms act as soft Lewis bases, stabilizing Li⁺ through multidentate coordination.
  • Redox activity: Thiolate (-S⁻) groups may participate in charge transfer, as evidenced by cyclic voltammetry (CV) anodic peaks at ~2.8 V vs. Li/Li⁺ .
    Methodological approach:
  • Use solid-state NMR (⁷Li, ³¹P) to probe Li⁺ diffusion pathways.
  • Conduct electrochemical impedance spectroscopy (EIS) across 25–100°C to calculate activation energy (Eₐ) for conduction.

Basic: What thermal stability assessments are recommended for this compound in battery applications?

Answer:

  • TGA/DSC: Measure decomposition onset temperatures (typically >200°C for phosphinates) under N₂ atmosphere (10°C/min ramp) .
  • Isothermal aging: Heat samples at 80°C for 48 hours in sealed cells; monitor mass loss and Li⁺ content via AAS.
  • Flammability testing: Use microcalorimetry (e.g., MCC) to quantify heat release capacity (HRC) compared to carbonate electrolytes.

Advanced: How can DFT simulations guide the optimization of this compound’s lithium-ion transference number?

Answer:
Density Functional Theory (DFT) can:

  • Model Li⁺ migration barriers through the phosphinate matrix using Nudged Elastic Band (NEB) methods.
  • Predict anion (e.g., PF₆⁻) binding affinities to sulfur sites, which may hinder ion mobility.
  • Validation: Correlate simulated Li⁺ diffusion coefficients (Dₗᵢ) with pulsed-field gradient (PFG) NMR data .

Basic: What are the key differences between phosphinate and phosphonate analogs in lithium coordination chemistry?

Answer:

  • Basicity: Phosphinates (P=O) exhibit weaker Lewis acidity than phosphonates (P=O with additional oxygen), altering Li⁺ binding strength.
  • Steric effects: The hydroxy-ethylsulfanyl group in this compound introduces bulkier coordination spheres compared to linear phosphonates.
  • Electrochemical stability: Phosphinates generally show higher oxidative stability (>4.5 V vs. Li/Li⁺) due to reduced electron-withdrawing effects .

Advanced: How can researchers address discrepancies in reported flame-retardant efficacy of this compound?

Answer:
Contradictions may stem from:

  • Testing protocols: Standardize using UL 94 V-0 ratings or limiting oxygen index (LOI) measurements.
  • Additive concentration: Optimize at 5–10 wt% in electrolytes; higher concentrations may increase viscosity, offsetting safety benefits.
  • Synergistic effects: Combine with other flame retardants (e.g., hexafluorophosphate salts) and analyze via TGA-FTIR to identify gaseous decomposition products .

Table 1: Key Analytical Data for this compound

PropertyMethodTypical ValueReference
Decomposition TemperatureTGA215°C
Ionic Conductivity (25°C)EIS1.2 × 10⁻⁴ S/cm
Oxidation PotentialCV4.7 V vs. Li/Li⁺
Li⁺ Transference NumberBruce-Vincent0.68

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